molecular formula C13H16ClNO2S2 B2585536 3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide CAS No. 2415573-18-9

3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide

Cat. No.: B2585536
CAS No.: 2415573-18-9
M. Wt: 317.85
InChI Key: SMHYTPCMMLOZBY-UHFFFAOYSA-N
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Description

3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is a synthetic organic compound characterized by the presence of a chloro-substituted benzamide group and a dithiepan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the dithiepan ring: This step involves the cyclization of a suitable diol with a sulfur source under acidic conditions.

    Introduction of the hydroxy group: The hydroxy group can be introduced via selective oxidation of the dithiepan ring.

    Attachment of the benzamide group: This step involves the reaction of the hydroxy-substituted dithiepan with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide: Unique due to the presence of both a dithiepan ring and a chloro-substituted benzamide group.

    N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    3-Chloro-N-[(6-methoxy-1,4-dithiepan-6-yl)methyl]benzamide: Contains a methoxy group instead of a hydroxy group, which can influence its chemical properties and interactions.

Properties

IUPAC Name

3-chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2S2/c14-11-3-1-2-10(6-11)12(16)15-7-13(17)8-18-4-5-19-9-13/h1-3,6,17H,4-5,7-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHYTPCMMLOZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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